N-cyclopentyl-4-fluorobenzenesulfonamide
Description
Properties
Molecular Formula |
C11H14FNO2S |
|---|---|
Molecular Weight |
243.3g/mol |
IUPAC Name |
N-cyclopentyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H14FNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 |
InChI Key |
ZLEZVYSQPYZISR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Features and Substituent Effects
The compound’s fluorobenzenesulfonamide core is shared with several analogs in the evidence. Key differences lie in the nitrogen-bound substituents and additional functional groups:
Key Observations :
- Nitrogen Substituents : The cyclopentyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or methoxy groups .
- Bioactivity : Compounds with heterocyclic appendages (e.g., oxazole in ) show explicit antimicrobial activity, suggesting that the absence of such groups in the target compound may limit its efficacy in this domain.
Physicochemical Properties
While direct data are absent, comparisons can be drawn:
- Solubility: The cyclopentyl group’s hydrophobicity likely reduces aqueous solubility compared to methoxy- or cyano-substituted analogs (e.g., ).
- Thermal Stability: Fluorine’s electron-withdrawing effect may enhance thermal stability relative to non-fluorinated sulfonamides .
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